1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

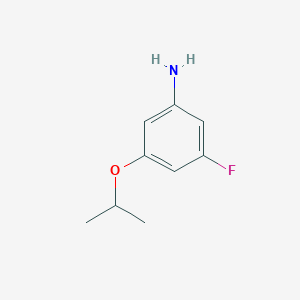

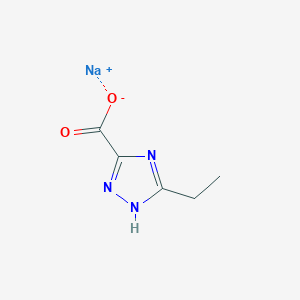

1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid (1-BHOPC) is a synthetic molecule that has recently been studied for its potential applications in the fields of biochemistry and physiology. 1-BHOPC is a small molecule with a molecular weight of 203.24 g/mol, and is composed of a benzyl group attached to a hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid moiety.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The chemistry of pyrimidine derivatives, including 1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid, is a subject of continuous interest due to their diverse biological activities and applications in medicinal chemistry. These compounds are synthesized through various methods, reflecting their structural versatility and potential for functionalization.

One study describes the hydrogenolysis of benzyl esters to obtain tetrahydro-6-methyl- and 6-phenyl-2-oxopyrimidine-5-carboxylic acids, highlighting the transformation capabilities of benzyl esters in the presence of alcoholic KOH and phenols, leading to different pyrimidinone derivatives (Zigeuner, Knopp, & Blaschke, 1976). This study exemplifies the chemical flexibility of pyrimidine carboxylic acids, which can be transformed into various heterocyclic structures, offering a foundation for further synthetic explorations in the context of 1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid.

Biological Activities and Applications

Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antitumor properties. These compounds' mechanisms often involve interactions with cellular enzymes or inhibition of key biochemical pathways.

For example, a study on the electroorganic synthesis of benzofuro[2,3-d]pyrimidine derivatives explores the electrochemical oxidation of certain precursors to obtain compounds with potential biological activities (Nematollahi & Goodarzi, 2002). This highlights the innovative synthetic routes to access biologically relevant pyrimidine frameworks, suggesting that derivatives of 1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid could be synthesized using similar methods for potential biological applications.

Another study focuses on the synthesis and antihypertensive activity of dihydropyrimidines, underlining the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Rana, Kaur, & Kumar, 2004). This indicates that 1-Benzyl-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid and its analogs might find applications in developing new antihypertensive agents, given their structural similarities.

Propiedades

IUPAC Name |

3-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-10-6-9(11(16)17)13-12(18)14(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAAYOFUHKCFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666719 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964376.png)

![Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2964385.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-](/img/structure/B2964387.png)

![2-[4-(Difluoromethoxy)phenyl]-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2964388.png)

![3-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2964389.png)

![3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964392.png)

![4-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B2964394.png)

![(E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2964398.png)